Ethyl 4-ethoxy-2,5-dimethylbenzoate
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Overview
Description
Ethyl 4-ethoxy-2,5-dimethylbenzoate is an organic compound belonging to the class of benzoate esters. It is characterized by its aromatic ring substituted with ethoxy and methyl groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethoxy-2,5-dimethylbenzoate typically involves the esterification of 4-ethoxy-2,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The ethoxy and methyl groups on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-ethoxy-2,5-dimethylbenzoic acid.
Reduction: Formation of 4-ethoxy-2,5-dimethylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 4-ethoxy-2,5-dimethylbromobenzene.
Scientific Research Applications
Ethyl 4-ethoxy-2,5-dimethylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of dyes, fragrances, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-2,5-dimethylbenzoate involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell lysis . The compound may also inhibit key enzymes involved in fungal metabolism, further contributing to its antifungal effects.
Comparison with Similar Compounds
Ethyl 4-ethoxy-2-hydroxy-3,6-dimethylbenzoate: This compound is similar in structure but contains a hydroxyl group instead of a methyl group, which can significantly alter its chemical properties and biological activities.
Ethyl 2,4-dimethylbenzoate: Another similar compound, differing in the position of the ethoxy group, which affects its reactivity and applications.
Uniqueness: Ethyl 4-ethoxy-2,5-dimethylbenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H18O3 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 4-ethoxy-2,5-dimethylbenzoate |
InChI |
InChI=1S/C13H18O3/c1-5-15-12-8-9(3)11(7-10(12)4)13(14)16-6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
WWSBGBPSGUDQBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C(=O)OCC)C |
Origin of Product |
United States |
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